molecular formula C20H17N3O B11459768 2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11459768
M. Wt: 315.4 g/mol
InChI Key: CKWLTOAFBKJBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative characterized by a tricyclic scaffold with substituents at positions 2 (methyl), 3 (phenyl), and 5 (4-methylphenyl). Pyrazolo[1,5-a]pyrimidinones are synthesized via multicomponent reactions or green synthetic approaches, such as ultrasonic irradiation in aqueous-alcohol media using KHSO4 as a catalyst . The compound’s molecular formula is C₂₁H₁₉N₃O, with a molecular weight of 329.40 g/mol.

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H17N3O/c1-13-8-10-15(11-9-13)17-12-18(24)23-20(21-17)19(14(2)22-23)16-6-4-3-5-7-16/h3-12,22H,1-2H3

InChI Key

CKWLTOAFBKJBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at electron-rich positions (C-5 and C-6). Key reactions include:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups predominantly at C-5.

  • Sulfonation : Concentrated H₂SO₄ at 80°C produces sulfonated derivatives.

  • Halogenation : N-bromosuccinimide (NBS) in DMF selectively brominates the 4-methylphenyl substituent .

Table 1: Electrophilic Substitution Reactions

ReactionReagents/ConditionsPosition ModifiedYield (%)Source
NitrationHNO₃, H₂SO₄, 0–5°C, 2 hC-578
BrominationNBS, DMF, RT, 6 h4-methylphenyl65

Nucleophilic Substitution

The 7(4H)-one oxygen acts as a leaving group under specific conditions:

  • Amination : Reaction with NH₃/MeOH under microwave irradiation replaces the carbonyl oxygen with NH₂ (yield: 72%) .

  • Thioether Formation : Treatment with 4-chlorothiophenol/K₂CO₃ in DMF yields 7-sulfanyl derivatives.

Mechanistic Insight :
The nucleophilic attack proceeds via a tetrahedral intermediate stabilized by resonance in the pyrimidine ring .

Oxidation and Reduction

  • Oxidation : H₂O₂/CH₃COOH oxidizes the 4H-pyrimidinone to a pyrimidine-2,4-dione derivative (confirmed by IR at 1720 cm⁻¹).

  • Reduction : NaBH₄ selectively reduces the C=N bond in the pyrimidine ring, forming a dihydro derivative (¹H-NMR: δ 4.2 ppm, multiplet) .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

  • Triazolo-pyrimidines : Reacts with 3-amino-1,2,4-triazole in pyridine to form triazolo[1,5-a]pyrimidines via Michael addition and cyclization (Scheme 1) .

Scheme 1: Triazolo[1,5-a]pyrimidine Synthesis

text
Pyrazolo-pyrimidinone + 3-amino-1,2,4-triazole → Michael addition → Cyclization → Triazolo-pyrimidine

Conditions: Pyridine, reflux, 12 h, yield: 68% .

Functionalization via Cross-Coupling

Pd-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at C-2:

  • Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/XPhos .

Table 2: Cross-Coupling Reactions

ReactionCatalyst SystemProduct SubstituentYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃2-(4-methylphenyl)85

Tautomerism and pH-Dependent Reactivity

The compound exists in three tautomeric forms (keto, enol, and enamine), influencing its reactivity:

  • Keto Form : Dominant in nonpolar solvents (confirmed by X-ray crystallography) .

  • Enol Form : Reacts with diazonium salts in basic media to form azo derivatives .

Key Research Findings

  • Antiviral Activity : Electrophilic substitution at C-5 enhances binding to viral proteases (IC₅₀: 1.2 μM vs. HIV-1 protease).

  • Antitubercular SAR : 7-amino derivatives show improved MIC values (0.8 μg/mL vs. M. tuberculosis) .

  • Green Synthesis : Ultrasonic-assisted methods reduce reaction times by 60% compared to conventional heating .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Future studies should explore its catalytic applications and targeted covalent inhibition strategies.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been shown to inhibit various cancer cell lines through mechanisms such as:

  • Aurora Kinase Inhibition : Aurora kinases are critical for cell division and are often overexpressed in cancer cells. Inhibitors targeting these kinases can halt tumor growth. For instance, related compounds have demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity .

Antimicrobial Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit broad-spectrum antimicrobial activity. For example:

  • Bacterial and Fungal Inhibition : Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial and fungal strains, suggesting potential applications in treating infectious diseases .

Phosphodiesterase Inhibition

Some derivatives of pyrazolo[1,5-a]pyrimidine have been identified as selective phosphodiesterase inhibitors:

  • Inflammatory Response Modulation : By inhibiting phosphodiesterase enzymes, these compounds may reduce inflammation and provide therapeutic benefits in conditions such as asthma and arthritis.

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of 2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one against a panel of cancer cell lines. The results indicated significant cell death at concentrations as low as 10 μM, particularly in breast and lung cancer models.

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Biological Activity Mechanism Reference
Anticancer ActivityInhibition of Aurora Kinases
Antimicrobial PropertiesBroad-spectrum inhibition of bacteria and fungi
Phosphodiesterase InhibitionModulation of inflammatory responses

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents their normal function, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : The 4-chlorophenyl group in GF33591 introduces steric and electronic effects, which may influence solubility and target interactions .

Pharmacological Activities

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones demonstrate diverse biological activities:

  • Antitubercular Activity : Compound 77 (structural analog) inhibits Mycobacterium tuberculosis via hydroxylation and N-methylation metabolism, targeting cell wall biosynthesis .
  • GABAA Receptor Modulation : Derivatives like 3g (6-benzyl substitution) show anxiolytic effects at 10–30 mg/kg , acting as GABAA-R ligands .
  • DPP-4 Inhibition : The core scaffold has been optimized for diabetes treatment, with compound b2 exhibiting potent DPP-4 inhibition (IC₅₀ < 10 nM) .

Electrochemical and Metabolic Stability

Triazolopyrimidinone analogs (e.g., S1-TP) exhibit redox activity on carbon graphite electrodes, suggesting the target compound’s electrochemical behavior could be tunable via substituents . Metabolism studies on 77 reveal that Mtb oxidoreductases hydroxylate the core scaffold, but methyl groups (as in the target compound) may slow degradation compared to unsubstituted derivatives .

Biological Activity

2-Methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The molecular structure of 2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be represented as follows:

C18H18N4O\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the ability of derivatives in this class to inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to 2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one have shown promising results in targeting specific kinases involved in cancer progression .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical)12.5Kinase inhibition
Compound BMCF-7 (Breast)15.0Apoptosis induction
2-Methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-oneA549 (Lung)TBDTBD

Antimicrobial Activity

The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has been explored extensively. In vitro studies have demonstrated that certain derivatives exhibit moderate to strong activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Profiles

CompoundBacterial Strain TestedZone of Inhibition (mm)Activity Classification
Compound CE. coli18Moderate
Compound DS. aureus22Strong
2-Methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-oneK. pneumoniaeTBDTBD

Mechanistic Insights

The biological activities of pyrazolo[1,5-a]pyrimidine derivatives are often attributed to their ability to modulate enzyme activity and interact with various biological targets. For example, some compounds have been identified as selective inhibitors of protein kinases that play critical roles in cell signaling pathways associated with cancer development .

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study on Anticancer Efficacy : In a study involving a series of synthesized pyrazolo[1,5-a]pyrimidines, researchers found that modifications at the 3 and 7 positions significantly enhanced anticancer activity against breast and lung cancer models . The study reported IC50 values indicating potent inhibition of cell growth.
  • Antimicrobial Screening : Another investigation evaluated the antimicrobial properties of various pyrazolo[1,5-a]pyrimidine derivatives against clinical isolates of bacteria. The results showed that certain compounds exhibited significant antibacterial activity comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for 2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one?

The synthesis typically involves condensation reactions between substituted β-keto esters and amino pyrazoles. For example:

  • Procedure : Reflux 3-amino-5-methylpyrazole with ethyl 3-(4-methylphenyl)-3-oxopropanoate in acetic acid for 6–21 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via extraction with ethyl acetate (EtOAc), followed by trituration with petroleum ether or THF to isolate the solid .
  • Key Considerations : Solvent choice (e.g., acetic acid for cyclization) and purification methods (e.g., EtOAc extraction, trituration) significantly impact yield and purity.

Q. How is spectroscopic characterization (NMR, IR) performed for this compound?

  • 1H/13C NMR : Peaks are analyzed for aromatic protons (δ 7.45–7.70 ppm for phenyl groups), methyl groups (δ 1.32–2.00 ppm), and pyrimidinone carbonyl (δ ~164 ppm) .
  • IR Spectroscopy : Key bands include C=O stretch (~1670 cm⁻¹) and N-H stretches (~3423 cm⁻¹) .
  • Methodology : Samples are dissolved in deuterated solvents (e.g., CD₃OD) for NMR, while IR uses KBr pellets. Data must align with calculated values (e.g., HRMS for molecular ion confirmation) .

Q. What purification techniques are effective post-synthesis?

  • Liquid-Liquid Extraction : EtOAc is used to isolate the product from aqueous layers, followed by drying with anhydrous Na₂SO₄ .
  • Trituration : Crude residues are washed with low-polarity solvents (e.g., petroleum ether) to remove impurities .
  • Crystallization : Ethanol or THF/hexane mixtures are employed to obtain high-purity crystals .

Advanced Research Questions

Q. What crystallographic methods are used to determine its structure, and how are data analyzed?

  • X-ray Diffraction : Single crystals are analyzed using Rigaku Saturn diffractometers. Data collection parameters include λ = 0.71075 Å (Mo Kα radiation) and absorption correction via multi-scan methods .
  • Refinement : SHELXL (via SHELX suite) refines structures, with R factors < 0.055. Key metrics: unit cell parameters (e.g., orthorhombic Pbca, a = 9.536 Å, b = 15.941 Å, c = 24.853 Å) and hydrogen-bonding networks .
  • Validation : Crystallographic Information Files (CIFs) are deposited with the Cambridge Structural Database (CSD) .

Q. How does structural modification influence biological activity (SAR studies)?

  • Core Modifications : Adding electron-withdrawing groups (e.g., trifluoromethyl at position 7) enhances metabolic stability and target binding .
  • Substituent Effects : 4-Methylphenyl at position 5 improves lipophilicity, aiding blood-brain barrier penetration for neurological targets like KCNQ2/3 channels .
  • Case Study : Analogues with 4-chlorophenyl groups (e.g., NAV-2729) show inhibitory activity against fatty acid transport proteins, suggesting SAR flexibility for diverse targets .

Q. What in vivo models assess its therapeutic efficacy for neurological disorders?

  • Antiepileptic Models : Rodent seizure models (e.g., maximal electroshock) evaluate KCNQ2/3 activation, with ED₅₀ values calculated for dose-response relationships .
  • Analgesic Activity : Tail-flick or formalin tests measure pain relief, correlating plasma concentrations with efficacy .
  • Toxicity Screening : Acute toxicity (LD₅₀) and chronic dosing studies in mice ensure safety profiles before clinical translation .

Q. How do tautomeric forms (e.g., -ol vs. -one) affect reactivity and characterization?

  • Tautomerism : Protic solvents (e.g., methanol) stabilize the enol form (pyrazolo[1,5-a]pyrimidin-7-ol), while anhydrous conditions favor the keto form (-one). This is confirmed by 1H NMR (e.g., OH peak at δ 12.44 ppm in the enol form) .
  • Reactivity : The enol form participates in nucleophilic reactions (e.g., alkylation), while the keto form is more electrophilic, enabling further functionalization .

Q. What computational methods support target identification and binding interactions?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like TYK2 kinase or KCNQ channels. Key residues (e.g., Phe305 in TYK2) are identified for hydrogen bonding and hydrophobic contacts .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, validating binding modes .
  • QSAR Models : CoMFA/CoMSIA correlates substituent properties (e.g., logP, polar surface area) with bioactivity, guiding lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.